molecular formula C27H30N2O6 B11141705 methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11141705
M. Wt: 478.5 g/mol
InChI Key: WINTZLVORRSWAM-GYHWCHFESA-N
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Description

Methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran core, followed by the introduction of the pyrrole ring and the dimethylamino propyl group. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical compound, either as a drug itself or as a

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 4-[(3Z)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C27H30N2O6/c1-16-14-20-15-19(10-11-21(20)35-16)24(30)22-23(17-6-8-18(9-7-17)27(33)34-4)29(26(32)25(22)31)13-5-12-28(2)3/h6-11,15-16,23,30H,5,12-14H2,1-4H3/b24-22-

InChI Key

WINTZLVORRSWAM-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC)O

Origin of Product

United States

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